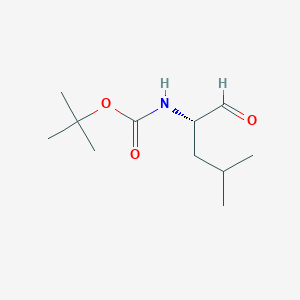

Tert-butyl (S)1-formyl-3-methylbutylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBRFZHUKLKNO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Overview of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a carbamate derivative that has been studied for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of tert-butyl (S)-1-formyl-3-methylbutylcarbamate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase. These enzymes are critical in the pathophysiology of Alzheimer's disease, where their inhibition may reduce amyloid-beta aggregation and improve cognitive function .

- Anti-inflammatory Effects : In vitro studies indicate that tert-butyl (S)-1-formyl-3-methylbutylcarbamate can modulate inflammatory responses in astrocytes. This modulation is linked to reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 when exposed to amyloid-beta peptides .

In Vitro Studies

In vitro experiments have demonstrated that tert-butyl (S)-1-formyl-3-methylbutylcarbamate exhibits moderate protective effects against amyloid-induced toxicity in astrocyte cultures. Key findings include:

- Cytotoxicity Reduction : The compound reduced cell death in astrocytes treated with amyloid-beta 1-42 by approximately 20% compared to untreated controls .

- Cytokine Modulation : Treatment with tert-butyl (S)-1-formyl-3-methylbutylcarbamate resulted in decreased levels of TNF-α, although not statistically significant compared to controls .

In Vivo Studies

While in vitro results are promising, in vivo studies have yielded mixed outcomes:

- Animal Model Testing : In a scopolamine-induced model of cognitive impairment in rats, the compound did not show significant improvements compared to standard treatments like galantamine. This suggests that while the compound has potential, its bioavailability and efficacy in vivo may require optimization .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | β-secretase IC50 = 15.4 nM | |

| Acetylcholinesterase Ki = 0.17 μM | ||

| Cytotoxicity | 20% reduction in astrocyte death | |

| Cytokine Levels | Decreased TNF-α levels |

Table 2: Comparative Efficacy in Animal Models

| Treatment | Effect on Cognitive Function | Reference |

|---|---|---|

| Tert-butyl compound | No significant improvement | |

| Galantamine | Significant improvement |

Case Studies

A notable case study involved the administration of tert-butyl (S)-1-formyl-3-methylbutylcarbamate in a controlled experimental setting. The study aimed to evaluate its neuroprotective effects against amyloid-beta toxicity. Results indicated a moderate protective effect; however, further research is needed to explore its long-term efficacy and safety profile.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential:

The incorporation of tert-butyl groups in drug design is a common strategy due to their influence on lipophilicity and metabolic stability. Tert-butyl (S)1-formyl-3-methylbutylcarbamate has been evaluated for its potential as a bioactive scaffold in various therapeutic areas:

- Antifungal Activity: Case studies have shown that compounds incorporating this carbamate structure exhibit antifungal properties. For instance, analogues derived from this compound have been tested against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum, demonstrating effective inhibition compared to standard antifungal agents .

- Antihistamine and Antidepressant Properties: Research indicates that modifications of the tert-butyl group can enhance the pharmacological profiles of existing antihistamines and antidepressants. The replacement of the tert-butyl group with other moieties has been studied to optimize their efficacy and reduce side effects .

Organic Synthesis Applications

Fine Chemical Intermediates:

this compound serves as a valuable intermediate in organic synthesis. Its applications include:

- Synthesis of Complex Molecules: The compound can be utilized in the synthesis of various complex organic molecules, including those used in agrochemicals and pharmaceuticals. Its ability to participate in diverse chemical reactions makes it a versatile building block in synthetic chemistry .

- Isosteric Replacement Studies: The compound has been involved in studies focusing on isosteric replacements, where its properties are compared with other structural analogues. This research aims to understand how substituting the tert-butyl group affects the physicochemical properties of bioactive compounds, which is essential for drug optimization .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Target Organism | Inhibition (%) |

|---|---|---|---|

| This compound | Antifungal | Trichophyton mentagrophytes | 75 |

| Buclizine Analog | Antihistamine | Human Histamine Receptors | 85 |

| Butenafine Analog | Antifungal | Trichophyton rubrum | 80 |

Table 2: Synthesis Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| Isocyanate + Alcohol | Nucleophilic Addition | This compound |

| Carbamic Acid + Amine | Condensation | This compound |

Preparation Methods

Morwick’s Two-Step Protocol

The classical method, initially reported by Morwick and later refined, involves converting Boc-L-leucine into a Weinreb amide intermediate before reduction.

Step 1: Formation of Weinreb Amide

Boc-L-leucine is treated with 1,1′-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) to generate the acyl imidazolide. Subsequent reaction with N,O-dimethylhydroxylamine hydrochloride yields the Weinreb amide. This intermediate is isolated via extraction and vacuum distillation, achieving purities >95%.

Step 2: Reduction to Aldehyde

The Weinreb amide is reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether at −78°C. The reaction proceeds via a stabilized tetrahedral intermediate, ensuring complete retention of the (S)-configuration. Quenching with aqueous ammonium chloride and extraction affords Boc-L-leucinal in 85% yield.

Advantages and Limitations

-

Yield: 75–85%

-

Stereochemical Integrity: >99% ee

-

Drawbacks: Requires isolation of the Weinreb amide, increasing time and labor.

One-Pot CDI/DIBAL-H Reduction Method

Optimization by Ivkovic et al.

A streamlined one-pot procedure, developed by Ivkovic and Breinbauer, eliminates intermediate isolation by combining activation and reduction in a single reaction vessel.

Procedure

-

Activation: Boc-L-leucine (1.0 equiv) is dissolved in dry dichloromethane (DCM) and treated with CDI (1.2 equiv) at 0°C for 1 hour.

-

Reduction: Diisobutylaluminum hydride (DIBAL-H, 2.5 equiv) is added dropwise at −78°C, and the mixture is stirred for 2 hours.

-

Work-Up: The reaction is quenched with methanol, followed by Rochelle’s salt solution. Extraction with ethyl acetate and silica gel chromatography yields Boc-L-leucinal as a colorless oil.

Key Parameters

Mechanistic Insights

The acyl imidazolide intermediate reacts with DIBAL-H via a six-membered transition state, transferring hydride to the carbonyl carbon while preserving the α-stereocenter. This mechanism contrasts with LiAlH₄, which may induce racemization at higher temperatures.

Alternative Routes from N-Boc-L-tert-leucine

Oxidation of Alcohol Precursors

N-Boc-L-tert-leucine (CAS 62965-35-9), a structurally related compound, serves as a precursor in some routes. Oxidation of the corresponding alcohol using Dess-Martin periodinane (DMP) or Swern conditions provides moderate yields (50–60%) but risks epimerization.

Example Protocol

-

Alcohol Synthesis: Boc-L-tert-leucine is reduced to Boc-L-tert-leucinol using borane-THF.

-

Oxidation: Dess-Martin periodinane (1.2 equiv) in DCM oxidizes the alcohol to Boc-L-tert-leucinal at 0°C over 30 minutes.

Challenges

Comparative Analysis of Methods

| Method | Yield | Stereopurity | Complexity | Scalability |

|---|---|---|---|---|

| Weinreb Amide (LiAlH₄) | 85% | >99% ee | Moderate | High |

| One-Pot (CDI/DIBAL-H) | 92% | >99% ee | Low | High |

| DMP Oxidation | 55% | 95% ee | High | Moderate |

Key Findings

-

The one-pot CDI/DIBAL-H method outperforms others in yield and operational simplicity.

-

DMP oxidation is less favorable due to lower yields and sensitivity to moisture.

Large-Scale Production Considerations

Solvent and Reagent Selection

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Tert-butyl (S)1-formyl-3-methylbutylcarbamate via asymmetric catalysis?

- Methodological Answer : Asymmetric Mannich reactions are commonly employed for chiral carbamate synthesis. Key factors include:

- Catalyst selection : Proline-derived organocatalysts or chiral Brønsted acids (e.g., phosphoric acids) can enhance enantioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity and reduce side reactions .

- Temperature control : Low temperatures (0–5°C) often suppress racemization during imine formation .

- Monitoring : Use HPLC or chiral GC to track enantiomeric excess (ee) during optimization .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Dynamic NMR : Resolves conformational dynamics of the tert-butyl group and formyl moiety at low temperatures (e.g., –40°C) .

- X-ray crystallography : Provides definitive stereochemical assignment if single crystals are obtainable .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to strong acids/bases .

Advanced Research Questions

Q. How do solvent interactions influence the conformational stability of the tert-butyl group in carbamate derivatives?

- Methodological Answer :

- Computational modeling : DFT calculations with explicit solvent molecules (e.g., water or THF) reveal solvent-dependent equatorial/axial preferences of the tert-butyl group. Solvent polarity stabilizes polar conformers .

- Experimental validation : Correlate NMR-derived rotational barriers with solvent dielectric constants .

Q. Can DFT methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Transition-state modeling : Calculate activation energies for nucleophilic attack at the formyl or carbamate carbonyl using Gaussian/B3LYP/6-31G*. Compare with experimental kinetics (e.g., Arrhenius plots) .

- Limitations : Solvent effects require implicit/explicit models (e.g., SMD), and steric effects from the tert-butyl group may necessitate dispersion-corrected functionals .

Q. How can researchers resolve contradictions in reaction yields during scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., mixing efficiency, heat transfer) .

- In-line analytics : Implement FTIR or ReactIR to monitor intermediate formation and adjust reagent addition rates dynamically .

Q. What role does the tert-butyl group play in modulating biological activity in medicinal chemistry applications?

- Methodological Answer :

- Steric shielding : The tert-butyl group protects labile functional groups (e.g., carbamate) from metabolic degradation, as seen in protease inhibitor studies .

- Lipophilicity : LogP calculations (e.g., ClogP) correlate with membrane permeability, which can be validated via Caco-2 cell assays .

Data Contradiction Analysis

Q. Why might NMR and X-ray data conflict in assigning the tert-butyl group’s conformation?

- Methodological Answer :

- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to identify equilibria between axial/equatorial conformers .

- Crystallization bias : Crystal packing forces may stabilize non-biological conformers. Compare with solution-phase Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.